4-Benzoyl-5-phenylthiophene-2,3-dione
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Overview
Description
4-Benzoyl-5-phenylthiophene-2,3-dione is an organic compound with the molecular formula C₁₇H₁₀O₃S It is a derivative of thiophene, a sulfur-containing heterocycle, and features both benzoyl and phenyl substituents
Preparation Methods
The synthesis of 4-Benzoyl-5-phenylthiophene-2,3-dione typically involves the cyclocondensation of substituted thiophene-2,3-diones with benzoyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Benzoyl-5-phenylthiophene-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Benzoyl-5-phenylthiophene-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 4-Benzoyl-5-phenylthiophene-2,3-dione and its derivatives involves interactions with specific molecular targets. For example, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, disrupting essential metabolic pathways . The compound’s anticancer properties are believed to result from its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
4-Benzoyl-5-phenylthiophene-2,3-dione can be compared to other thiophene derivatives, such as:
2,3-Thiophenedione: Lacks the benzoyl and phenyl substituents, resulting in different chemical reactivity and applications.
4-Benzoyl-2,3-dioxo-5-phenyl-2,3-dihydrothiophene: Similar structure but with different oxidation states, leading to varied chemical properties.
4-Benzoyl-5-phenyl-2,3-thiophenedione: Another closely related compound with distinct reactivity patterns. The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it valuable for diverse research applications.
Properties
CAS No. |
61350-68-3 |
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Molecular Formula |
C17H10O3S |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
4-benzoyl-5-phenylthiophene-2,3-dione |
InChI |
InChI=1S/C17H10O3S/c18-14(11-7-3-1-4-8-11)13-15(19)17(20)21-16(13)12-9-5-2-6-10-12/h1-10H |
InChI Key |
RQHMTTOMZRTJHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=O)S2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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